molecular formula C20H20ClN3O3S B15102441 4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(1-methyl-1H-indol-4-yl)benzamide

4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(1-methyl-1H-indol-4-yl)benzamide

Cat. No.: B15102441
M. Wt: 417.9 g/mol
InChI Key: PPESKOLGKHDYAN-UHFFFAOYSA-N
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Description

4-Chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(1-methyl-1H-indol-4-yl)benzamide is a structurally complex benzamide derivative featuring a 1,2-thiazinan ring (a six-membered sulfur-containing heterocycle with a sulfonyl group) and an N-methyl indole substituent.

Properties

Molecular Formula

C20H20ClN3O3S

Molecular Weight

417.9 g/mol

IUPAC Name

4-chloro-3-(1,1-dioxothiazinan-2-yl)-N-(1-methylindol-4-yl)benzamide

InChI

InChI=1S/C20H20ClN3O3S/c1-23-11-9-15-17(5-4-6-18(15)23)22-20(25)14-7-8-16(21)19(13-14)24-10-2-3-12-28(24,26)27/h4-9,11,13H,2-3,10,12H2,1H3,(H,22,25)

InChI Key

PPESKOLGKHDYAN-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C(C=CC=C21)NC(=O)C3=CC(=C(C=C3)Cl)N4CCCCS4(=O)=O

Origin of Product

United States

Biological Activity

4-Chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(1-methyl-1H-indol-4-yl)benzamide is a complex organic compound that exhibits significant biological activity due to its unique structural features, which include a chloro group, a thiazinan moiety, and an indole derivative. This article reviews the biological activities associated with this compound, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by the following structural components:

  • Chloro Group : Enhances reactivity and biological interactions.
  • Thiazinan Moiety : Contributes to chemical stability and potential pharmacological properties.
  • Indole Derivative : Known for various therapeutic effects, including anticancer and anti-inflammatory activities.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

Activity Description Reference
Antimicrobial Exhibits activity against various bacterial strains.
Anticancer Shows potential in inhibiting cancer cell proliferation and inducing apoptosis in cancer cells.
Anti-inflammatory Demonstrates effects in reducing inflammation markers in vitro.
Antioxidant Displays antioxidant properties, potentially reducing oxidative stress in cells.

Anticancer Activity

A study conducted by Verma et al. highlighted that derivatives of thiazolidinones similar to this compound inhibited the proliferation of breast cancer cells (MCF-7) in a dose-dependent manner. The most potent derivatives showed IC50 values between 1.27 and 1.50 μM, indicating strong anticancer potential without affecting normal cells .

Antimicrobial Properties

In another study focusing on thiazolidinone derivatives, compounds were synthesized that exhibited significant antimicrobial activity against various pathogens. The presence of the thiazinan structure was crucial for enhancing this activity .

Anti-inflammatory Effects

Research has shown that compounds with indole structures often possess anti-inflammatory properties. The modification of these compounds with thiazolidinone moieties may enhance their ability to modulate inflammatory pathways .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Inhibition of Kinases : Similar benzamide derivatives have been shown to inhibit RET kinase activity, which is implicated in various cancers .
  • Induction of Apoptosis : The compound may promote apoptosis through modulation of signaling pathways such as AKT and mTOR .
  • Antioxidant Mechanisms : Compounds containing thiazolidinone structures have demonstrated the ability to scavenge free radicals, thus protecting cells from oxidative damage .

Comparison with Similar Compounds

Benzodithiazine Derivatives

Compounds like N-methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine () share the sulfonyl (SO₂) motif but differ in heterocyclic structure. The benzodithiazine ring is a fused bicyclic system, contrasting with the monocyclic 1,2-thiazinan in the target compound. Substitutions (e.g., methyl or cyano groups at position 7) significantly alter physicochemical properties:

  • Melting Points: Methyl-substituted benzodithiazine (271–272°C) vs. cyano-substituted (285–286°C) .
  • IR Spectra: Both show strong SO₂ stretching (~1340–1155 cm⁻¹), but the cyano derivative exhibits a distinct C≡N peak at 2235 cm⁻¹ .
Compound Heterocycle Substituent Melting Point (°C) Key IR Peaks (cm⁻¹)
Target Compound 1,2-Thiazinan N-methylindole N/A SO₂ (expected ~1340–1155)
Benzodithiazine (methyl) Benzodithiazine 7-CH₃ 271–272 SO₂ (1345, 1155)
Benzodithiazine (cyano) Benzodithiazine 7-CN 285–286 SO₂ (1340, 1155), C≡N (2235)

Imidazolidine Derivatives

The Z-4-chloro-N-(imidazolidin-2-ylidene)benzamide () contains a five-membered imidazolidine ring instead of the six-membered thiazinan. This structural difference reduces ring strain and alters electronic properties:

  • Crystallography : The imidazolidine ring is slightly twisted (mean σ(C–C) = 0.005 Å) .
  • Synthesis : Formed via 4-chlorobenzoyl isothiocyanate and diethylenetriamine, contrasting with the target compound’s likely multi-step synthesis involving indole functionalization .

Indole-Containing Analogues

The 4-chloro-N-(2-methyl-2,3-dihydroindol-1-yl)-3-sulfamoylbenzamide derivatives () share the indole and sulfamoylbenzamide backbone but lack the thiazinan ring. Key distinctions include:

  • Biological Activity : Indapamide derivatives exhibit pro-apoptotic effects, suggesting the target compound may share anticancer mechanisms .

Triazine and Benzothiazine Derivatives

Triazine-Containing Benzamides

Compound 54 () incorporates a triazine ring and methoxyphenyl group, yielding distinct electronic and steric profiles:

  • NMR Shifts : The triazine proton resonates at δ 9.28 ppm, indicating strong deshielding .
  • Pharmacophore : The sulfamoyl group (common in both compounds) is critical for hydrogen bonding, but the triazine may confer different receptor affinities compared to the thiazinan .

Benzothiazine Derivatives

3-(3-Chlorobenzoyl)-4-hydroxy-2H-1,2-benzothiazine 1,1-dioxide () features a fused benzothiazine ring with a hydroxy group, contrasting with the thiazinan’s non-fused structure. The hydroxy group increases acidity (pKa ~8–10), whereas the thiazinan’s sulfonyl group enhances stability .

Physicochemical and Pharmacokinetic Trends

  • Solubility : Sulfonyl groups improve aqueous solubility, but bulky substituents (e.g., indole) may counteract this effect .
  • Stability : Thiazinan’s six-membered ring likely offers greater conformational stability than imidazolidine or dihydroindole systems .
  • Bioactivity : Indole and sulfonamide motifs are prevalent in anticancer agents, suggesting the target compound may target apoptosis pathways similar to indapamide derivatives .

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